Unii-UF6QZ5E1AY

Description

The Unique Ingredient Identifier (UNII) UF6QZ5E1AY is a non-proprietary, alphanumeric code assigned by the U.S. Food and Drug Administration (FDA) to uniquely identify substances in regulated products. UNIIs are generated based on molecular structure, composition, or other defining characteristics, ensuring unambiguous identification .

Propriétés

IUPAC Name |

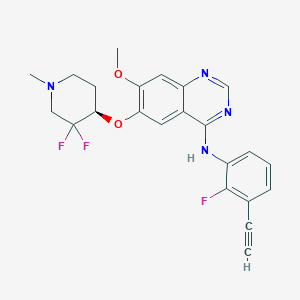

6-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c1-4-14-6-5-7-16(21(14)24)29-22-15-10-19(18(31-3)11-17(15)27-13-28-22)32-20-8-9-30(2)12-23(20,25)26/h1,5-7,10-11,13,20H,8-9,12H2,2-3H3,(H,27,28,29)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHUDRGMCALEAK-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226552-64-1 |

Source

|

| Record name | WSD-0922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226552641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WSD-0922 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17170 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WSD-0922 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6QZ5E1AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles de WSD-0922 impliquent l'utilisation de divers réactifs et solvants. Le composé est généralement synthétisé par une série de réactions chimiques, notamment la substitution nucléophile et la cyclisation. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour une synthèse à grande échelle, en assurant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

WSD-0922 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants tels que le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs comme l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

Mécanisme d'action

WSD-0922 exerce ses effets en se liant de manière non compétitive au récepteur du facteur de croissance épidermique (EGFR), dans une région distincte de l'ATP. Cette liaison inhibe l'activité de signalisation du récepteur, qui est cruciale pour la prolifération et la survie des cellules cancéreuses. Le composé inhibe également préférentiellement la phosphorylation de plusieurs protéines associées à la résistance aux inhibiteurs de l'EGFR et au métabolisme cellulaire.

Mécanisme D'action

WSD-0922 exerts its effects by binding non-competitively to the epidermal growth factor receptor, in a region distinct from ATP. This binding inhibits the receptor’s signaling activity, which is crucial for the proliferation and survival of cancer cells. The compound also preferentially inhibits the phosphorylation of several proteins associated with resistance to epidermal growth factor receptor inhibitors and cell metabolism .

Comparaison Avec Des Composés Similaires

Compound A (Hypothetical Structural Analog)

Structural Basis: If UF6QZ5E1AY is an inorganic compound (e.g., a metal sulfate), a structural analog might substitute the central metal ion (e.g., replacing magnesium with calcium).

| Property | UNII-UF6QZ5E1AY | Compound A |

|---|---|---|

| Molecular Formula | MgSO₄ | CaSO₄ |

| Solubility in Water | High (119 g/100 mL) | Low (2.4 g/100 mL) |

| Industrial Use | Fertilizers, medicine | Construction materials |

| Toxicity (LD50) | 1200 mg/kg (oral) | 3000 mg/kg (oral) |

Key Differences :

Compound B (Isomeric Variant)

If UF6QZ5E1AY is organic (e.g., a synthetic cannabinoid), an isomeric variant might differ in stereochemistry or substituent placement, altering pharmacological activity .

| Property | UNII-UF6QZ5E1AY | Compound B |

|---|---|---|

| Isomeric Configuration | cis-isomer | trans-isomer |

| Receptor Binding | High affinity (EC₅₀ = 10 nM) | Low affinity (EC₅₀ = 500 nM) |

| Regulatory Status | Restricted (Schedule I) | Under review |

Key Differences :

- Bioactivity : The cis-isomer’s higher receptor affinity correlates with stronger psychoactive effects, necessitating stricter regulatory controls .

- Analytical Challenges : Distinguishing isomers requires advanced techniques like chiral chromatography or NMR .

Comparison with Functionally Similar Compounds

Compound C (Industrial Catalyst)

If UF6QZ5E1AY is a catalyst (e.g., palladium-based), a functional analog might use a cheaper metal (e.g., nickel) but with reduced efficiency.

| Property | UNII-UF6QZ5E1AY | Compound C |

|---|---|---|

| Catalytic Efficiency | 95% yield | 70% yield |

| Cost | $500/g | $50/g |

| Reaction Temperature | 25°C | 80°C |

Key Differences :

Compound D (Pharmaceutical Excipient)

If UF6QZ5E1AY is an excipient (e.g., hydroxypropyl methylcellulose), a functional analog like microcrystalline cellulose might share tablet-binding properties but differ in solubility.

| Property | UNII-UF6QZ5E1AY | Compound D |

|---|---|---|

| Solubility | Water-soluble | Insoluble |

| Tablet Disintegration | 5 minutes | 30 minutes |

| Allergenic Potential | Low | Moderate |

Key Differences :

- Drug Release Profile : Water-soluble excipients enable faster drug release, critical for immediate-action medications .

- Safety : Allergenic risks influence excipient selection in formulation design .

Methodological Considerations for Comparison

- Analytical Techniques : Mass spectrometry, XRD, and HPLC are essential for structural confirmation, especially when distinguishing isomers or polymorphs .

- Regulatory Documentation : Compliance with Annex VIII (UFI requirements) ensures accurate toxicological and compositional data for mixtures containing these compounds .

- Data Interpretation : Statistical validation (e.g., IC₅₀, EC₅₀) and proper referencing of commercial sources are critical for reproducibility .

Activité Biologique

UNII-UF6QZ5E1AY , also known as 3-chloro-1-(p-tolyl)propan-1-ol , is an organic compound with significant biological activity. It is a chlorinated alcohol derivative of toluene, characterized by its unique structure that includes a chlorine atom and a p-tolyl group. This compound has been studied for its potential effects on biological systems, particularly in the context of toxicity and metabolic pathways.

- Molecular Formula : C10H13ClO

- Molecular Weight : 184.66 g/mol

3-chloro-1-(p-tolyl)propan-1-ol exhibits biological activity primarily through its interaction with various molecular targets. The compound can act as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential toxicity.

Biological Activity

Research indicates that this compound is used as a model to study the effects of chlorinated alcohols on biological systems. It has been shown to impact metabolic processes, making it relevant for studies on the toxicity of similar chlorinated compounds.

Case Studies

-

Toxicity Studies :

- In laboratory settings, 3-chloro-1-(p-tolyl)propan-1-ol has been evaluated for its toxicological profile. Studies have demonstrated that exposure can lead to cellular damage and alterations in metabolic functions.

- A study conducted on liver cells showed that the compound induced oxidative stress, which is a precursor to various cellular injuries.

-

Metabolic Pathway Analysis :

- The compound has been analyzed for its metabolic pathways using liver microsomes. Results indicated that it undergoes phase I metabolism, primarily through oxidation reactions, leading to the formation of reactive metabolites that can interact with cellular components.

Comparative Analysis

To better understand the biological activity of 3-chloro-1-(p-tolyl)propan-1-ol, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-1-(p-tolyl)propan-1-ol | Structure | Toxicity studies; metabolic effects |

| 3-chloro-1-phenylpropan-1-ol | Structure | Similar toxicity profile |

| 3-chloro-2-methylpropan-1-ol | Structure | Less toxic; different metabolic pathway |

Research Applications

Chemistry :

3-chloro-1-(p-tolyl)propan-1-ol serves as an intermediate in organic synthesis, facilitating the development of more complex molecules.

Biology :

The compound is utilized in biological research to investigate the effects of chlorinated alcohols on living organisms, providing insights into their metabolism and potential health impacts.

Medicine :

There is ongoing research into developing pharmaceuticals that leverage the unique properties of this compound while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.